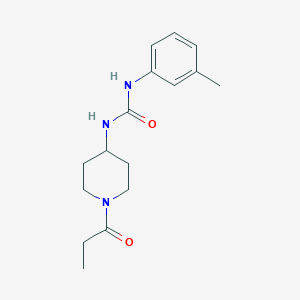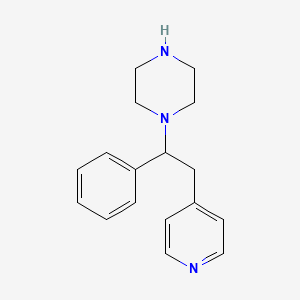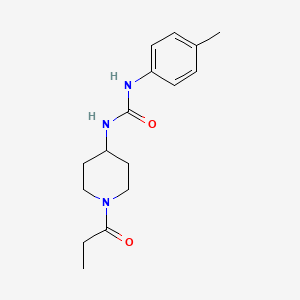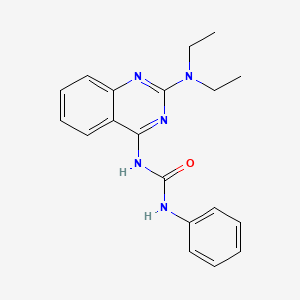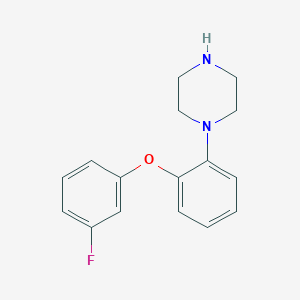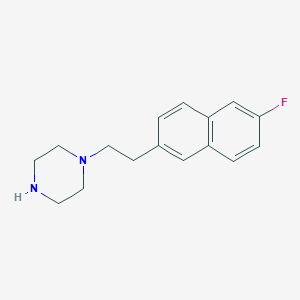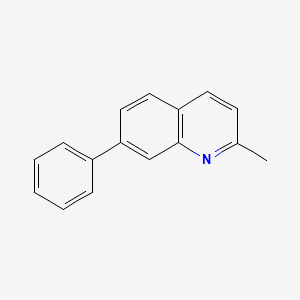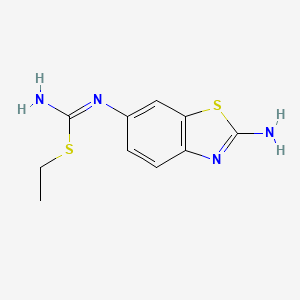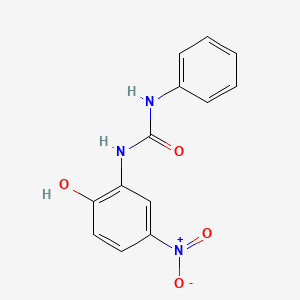
1-(2-Hydroxy-5-nitro-phenyl)-3-phenyl-urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Hydroxy-5-nitro-phenyl)-3-phenyl-urea is an organic compound that belongs to the class of phenylureas It is characterized by the presence of a hydroxy group, a nitro group, and a phenyl group attached to a urea moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxy-5-nitro-phenyl)-3-phenyl-urea typically involves the reaction of 2-hydroxy-5-nitroaniline with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{2-Hydroxy-5-nitroaniline} + \text{Phenyl isocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the product. Green synthesis methods, such as the use of environmentally friendly solvents and catalysts, are also being explored to minimize the environmental impact of the production process .
化学反応の分析
Types of Reactions: 1-(2-Hydroxy-5-nitro-phenyl)-3-phenyl-urea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of 1-(2-Amino-5-hydroxy-phenyl)-3-phenyl-urea.
Substitution: Formation of halogenated derivatives
科学的研究の応用
1-(2-Hydroxy-5-nitro-phenyl)-3-phenyl-urea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
作用機序
The mechanism of action of 1-(2-Hydroxy-5-nitro-phenyl)-3-phenyl-urea involves its interaction with specific molecular targets. The hydroxy and nitro groups play a crucial role in its binding affinity and reactivity. The compound can inhibit enzyme activity by binding to the active site or by interacting with key residues involved in the catalytic process. The nitro group can undergo reduction to form reactive intermediates that can further interact with biological targets .
Similar Compounds:
- 2-Hydroxy-5-nitrophenyl sulfate
- 2-Hydroxy-5-nitroacetophenone
- N-(2-Hydroxy-5-nitrophenyl)acetamide
Comparison: this compound is unique due to the presence of both a urea moiety and a phenyl group, which confer distinct chemical and biological propertiesFor instance, while 2-Hydroxy-5-nitrophenyl sulfate is primarily used as a chromogenic substrate, this compound has broader applications in medicinal chemistry and material science .
特性
分子式 |
C13H11N3O4 |
|---|---|
分子量 |
273.24 g/mol |
IUPAC名 |
1-(2-hydroxy-5-nitrophenyl)-3-phenylurea |
InChI |
InChI=1S/C13H11N3O4/c17-12-7-6-10(16(19)20)8-11(12)15-13(18)14-9-4-2-1-3-5-9/h1-8,17H,(H2,14,15,18) |
InChIキー |
MHNNUSRLYWTBJF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




